molecular formula C16H13NO B8645553 5-(3-methylphenyl)-1H-indole-3-carbaldehyde

5-(3-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No. B8645553
M. Wt: 235.28 g/mol
InChI Key: MVANRYWUHCINSU-UHFFFAOYSA-N
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Patent
US08742100B2

Procedure details

5-Bromo-1H-indole-3-carbaldehye was reacted with m-tolylboronic acid as described for 3-6 and 3-7. Yield: 85%; 1H NMR (300 MHz, CDCl3): δ 9.91 (s, 1 H), 8.43 (s, 1 H), 7.66 (s, 1 H), 7.36 (d, J=7.5 Hz, 1 H), 7.20 (d, J=8.7, 1 H), 4.11 (t, J=7.2 Hz, 2 H), 1.85 (t, J=6.3 Hz, 2 H), 1.30-1.24 (m, 10 H), 0.86 (t, J=6 Hz, 3 H); 13C NMR (75 MHz, CDCl3): δ 184.1, 138.7, 135.8, 126.8, 126.8, 124.7, 117.3, 116.4, 111.4, 47.4, 32.7, 31.6, 29.6, 29.0, 26.7, 22.5, 14.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=[O:12].[C:13]1([CH3:22])[CH:18]=[CH:17][CH:16]=[C:15](B(O)O)[CH:14]=1>>[C:13]1([CH3:22])[CH:18]=[CH:17][CH:16]=[C:15]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[C:5]3[CH:11]=[O:12])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)B(O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)C=1C=C2C(=CNC2=CC1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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